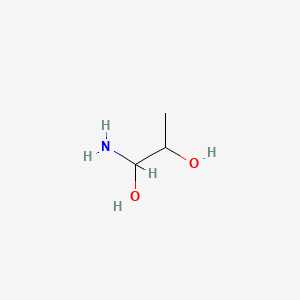![molecular formula C20H19Cl3N4 B14353667 N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine CAS No. 91919-60-7](/img/structure/B14353667.png)
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are often associated with alkylating agents used in chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor under controlled conditions.
Attachment to the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the quinoline structure: The final step involves the formation of the quinoline ring, which is achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with stringent control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts makes it particularly effective in targeting rapidly dividing cancer cells .
Propiedades
Número CAS |
91919-60-7 |
|---|---|
Fórmula molecular |
C20H19Cl3N4 |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C20H19Cl3N4/c21-8-11-27(12-9-22)17-4-1-15(2-5-17)14-25-26-19-7-10-24-20-13-16(23)3-6-18(19)20/h1-7,10,13-14H,8-9,11-12H2,(H,24,26) |
Clave InChI |
FOMASLNRGGCNQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
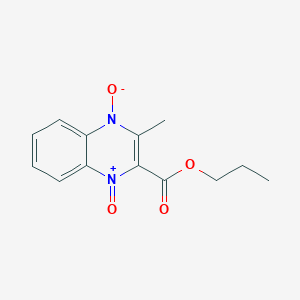
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
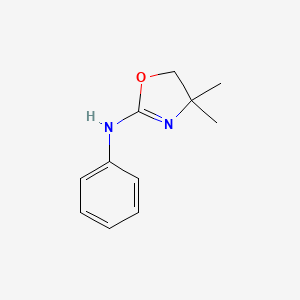
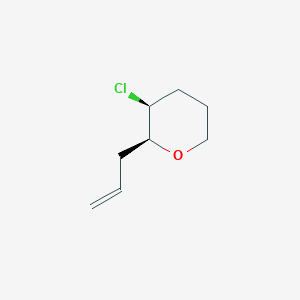
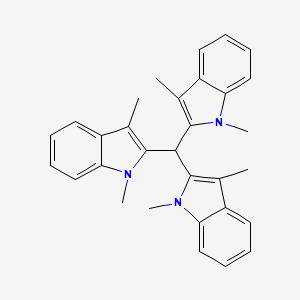
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
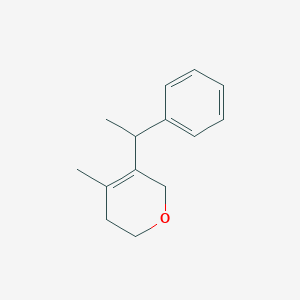
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

